Diethyl allylphosphonate

Catalog No.
S795801
CAS No.
1067-87-4
M.F
C7H15O3P
M. Wt
178.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl allylphosphonate

CAS Number

1067-87-4

Product Name

Diethyl allylphosphonate

IUPAC Name

3-diethoxyphosphorylprop-1-ene

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

InChI

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3

InChI Key

YPJHXRAHMUKXAE-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC=C)OCC

Canonical SMILES

CCOP(=O)(CC=C)OCC

Adsorption of Strontium (II) Metal Ions

Safer Batteries

Flame Retardancy of Bio-Based Polyurethanes

Metal Ion Recovery

Synthesis of Bioactive Compounds

Flame Retardancy of Polyurethanes

Diethyl allylphosphonate is an organophosphorus compound with the chemical formula C7_7H15_{15}O3_3P. It appears as a colorless to pale yellow liquid and is known for its applications in organic synthesis and as a flame retardant. The compound features an allyl group, which contributes to its reactivity and versatility in various

  • Flammability: Organic compounds can be flammable.
  • Toxicity: Organic phosphonates can have a range of toxicities depending on the specific compound.

  • Palladium-Catalyzed Reactions: It serves as a hydrogen acceptor in palladium-catalyzed oxidations, facilitating the transformation of substrates such as carbonyl compounds into more complex structures .
  • Michaelis–Arbuzov Reaction: This reaction can be catalyzed by palladium(II), where diethyl allylphosphonate reacts with allylmagnesium bromide, leading to the formation of various phosphonates .
  • Ring-Closing Metathesis: It acts as a reactant in ring-closing metathesis reactions, yielding oxaphospholene derivatives .

Diethyl allylphosphonate exhibits biological activity that warrants attention:

  • Toxicity: It is classified as causing skin irritation and serious eye irritation, indicating potential hazards during handling .
  • Flame Retardant Properties: Its derivatives are explored for flame-retardant applications, showcasing its utility beyond traditional chemical synthesis .

Several methods exist for synthesizing diethyl allylphosphonate:

  • From Allyl Bromide and Triethyl Phosphite: This method involves the reaction of allyl bromide with triethyl phosphite, resulting in diethyl allylphosphonate through nucleophilic substitution .
  • Using Palladium Catalysis: The palladium-catalyzed Michaelis–Arbuzov reaction also provides a synthetic route, allowing for the incorporation of the allyl group into the phosphonate framework .
  • Alternative Synthetic Routes: Various other synthetic pathways have been documented, including those utilizing different alkyl halides or phosphites as starting materials .

Diethyl allylphosphonate finds diverse applications:

  • Organic Synthesis: It is utilized as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
  • Flame Retardants: Its derivatives are employed in materials science for developing flame-retardant materials, enhancing safety profiles in various applications .
  • Pharmaceuticals: The compound's reactivity allows it to be used in synthesizing pharmaceutical intermediates.

Research on diethyl allylphosphonate has indicated interactions with various biological systems:

  • Reactivity with Biological Molecules: Studies suggest that organophosphonates can interact with enzymes and other biomolecules, potentially influencing biological pathways.
  • Safety Evaluations: Investigations into its toxicity profile have highlighted the need for careful handling due to its irritant properties .

Diethyl allylphosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Diethyl PhosphateC4_4H11_{11}O4_4PCommonly used as a solvent and reagent
Dimethyl AllylphosphonateC6_6H13_{13}O3_3PSimilar structure but with methyl groups
Triphenyl PhosphateC18_18H15_15O4_4PUsed primarily as a plasticizer and flame retardant

Uniqueness of Diethyl Allylphosphonate

Diethyl allylphosphonate stands out due to its specific allyl group, which enhances its reactivity in palladium-catalyzed reactions and makes it particularly useful in organic synthesis. Its dual role as both a synthetic intermediate and a potential flame retardant further distinguishes it from similar compounds.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1067-87-4

Wikipedia

Diethyl allylphosphonate

Dates

Modify: 2023-08-15

Explore Compound Types